

# Application Note: Advanced Synthesis of Phenoxypropylamine Antidepressant Intermediates

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## Compound of Interest

Compound Name:	1-(3-Bromopropoxy)-3-methylbenzene
CAS No.:	6291-74-3
Cat. No.:	B1594771

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## Abstract

This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine.<sup>[1]</sup> Moving beyond classical racemic resolution, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) to generate high-enantiopurity amino-alcohol intermediates. We compare downstream etherification strategies—Nucleophilic Aromatic Substitution (

) for electron-deficient rings vs. Mitsunobu Coupling for electron-rich rings—providing a modular protocol for drug development professionals.

## Introduction: The Phenoxypropylamine Scaffold

The 3-phenyl-3-aryloxypropylamine motif is a "privileged structure" in medicinal chemistry. Its biological activity (SSRI/NRI/SNRI) is strictly governed by the absolute configuration at the

benzylic carbon.

- (R)-Fluoxetine: Enhanced washout period compared to the racemate.[1]
- (R)-Atomoxetine: 10x more potent norepinephrine reuptake inhibitor than its (S)-enantiomer. [1]

## The Synthetic Challenge

Industrial synthesis often relies on the Mannich reaction followed by reduction and resolution. However, this yields max 50% efficiency. The modern approach, detailed here, utilizes Asymmetric Catalysis to set the chiral center early, eliminating wasteful resolution steps.

## Strategic Pathway Overview

The synthesis diverges based on the electronic nature of the target phenol (Ar-OH).

- Step 1 (Universal): Enantioselective reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol.[1]
- Step 2 (Divergent):
  - Route A ( ): Used for Fluoxetine (requires electron-withdrawing groups on Ar, e.g., -CF ).[1]
  - Route B (Mitsunobu): Used for Atomoxetine (requires electron-rich/neutral Ar, e.g., -Cresol).[1]

Figure 1: Divergent synthesis of phenoxypropylamines starting from a common chiral alcohol intermediate. Note: Atomoxetine requires inversion of configuration in the Mitsunobu step or use of the opposite enantiomer starting material.

# Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol with >98% ee. Mechanism: Noyori-Ikariya transfer hydrogenation using a Ruthenium-diamine complex.<sup>[1][2]</sup> This method avoids hazardous hydrides (LiAlH

) and cryogenic conditions.<sup>[1]</sup>

## Materials

- Substrate: 3-Chloropropiophenone (1.0 eq)
- Catalyst: RuCl(-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)<sup>[1]</sup>
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)<sup>[1]</sup>
- Solvent: Dichloromethane (DCM) or Methanol<sup>[1]</sup>

## Step-by-Step Procedure

- Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(-cymene)[(S,S)-Ts-DPEN] (15 mg) in degassed DCM (5 mL).
- Reaction Initiation: Add 3-Chloropropiophenone (5.0 g, 29.6 mmol) to the catalyst solution.
- Reagent Addition: Slowly add the HCOOH/EtN mixture (15 mL) via syringe. Caution: Exothermic.<sup>[1]</sup>
- Incubation: Stir at 28°C for 14–18 hours. Monitor via HPLC (Chiralcel OD-H column).
  - Target: >99% conversion.<sup>[1][3][4]</sup>
- Quench & Workup: Dilute with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with sat. NaHCO

(to remove residual formic acid) and brine.

- Purification: Dry over Na

SO

, concentrate, and purify via short-path silica gel chromatography (Hexane/EtOAc 9:1).

Data Validation:

Parameter	Specification
Yield	92–95%
Enantiomeric Excess (ee)	>97% (S)-isomer

| Appearance | Colorless Oil |[1]

## Protocol 2: Etherification (The Divergence)

### Route A: Coupling (Fluoxetine Pathway)

Applicability: Requires an activated aryl halide (e.g.,

-CF

,

-NO

).[1] Critical Control Point: Prevention of

-elimination (formation of styrene derivative).

- Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq), 4-Chlorobenzotrifluoride (1.2 eq), Potassium tert-butoxide (KO

Bu) (1.3 eq), DMAc (Dimethylacetamide).[1]

- Procedure:

- Dissolve alcohol in DMAc under N<sub>2</sub>  
.[1]
- Add KO<sup>t</sup>Bu portion-wise at 0°C. Stir 30 min to form the alkoxide.
- Add 4-Chlorobenzotrifluoride.[1]
- Heat to 80°C for 4–6 hours.
- Note: If styrene byproduct >5%, lower temperature and increase reaction time.
- Workup: Quench with NH<sub>4</sub>Cl, extract with Toluene.

## Route B: Mitsunobu Coupling (Atomoxetine Pathway)

Applicability: Phenols without electron-withdrawing groups (e.g.,

-Cresol).[1] Stereochemistry: Proceeds with Inversion (Walden inversion).[1] To get (R)-Atomoxetine, start with (S)-alcohol.[1]

- Reagents: (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq),  
-Cresol (1.1 eq), Triphenylphosphine (PPh<sub>3</sub>) (1.2 eq), DIAD (Diisopropyl azodicarboxylate) (1.2 eq), THF.[1]
- Procedure:
  - Dissolve alcohol,  
-cresol, and PPh<sub>3</sub>  
in anhydrous THF at 0°C.
  - Add DIAD dropwise over 30 minutes. Maintain Temp < 5°C to avoid side reactions.

- Warm to room temperature and stir 12 hours.
- Workup: Concentrate and precipitate PPh  
O (triphenylphosphine oxide) using Hexane/Ether. Filter and purify filtrate.[4][5]

## Protocol 3: Amination (Final Assembly)

The final step converts the alkyl chloride to the methylamine.

- Reagents: Intermediate Aryl Ether (from Route A or B), Methylamine (40% aq. or 2M in THF), NaI (catalytic).[1]
- Procedure:
  - Place intermediate in a pressure vessel (autoclave or sealed tube).[1]
  - Add Methylamine (10 eq).[1] Excess is crucial to prevent secondary alkylation (dimer formation).
  - Add NaI (0.1 eq) to accelerate Finkelstein exchange.
  - Heat to 90°C for 8 hours.
- Isolation: Cool, vent excess amine (scrubber required).[1] Extract into EtOAc.[1][3][5] Acidify with HCl/Ether to precipitate the target Hydrochloride salt.

## Analytical Quality Control

HPLC Method for Chiral Purity:

- Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm.

### Troubleshooting Guide:

- Low ee%: Check water content in HCOOH/Et  
N. The catalyst is sensitive to moisture during the initiation phase.[1]
- Styrene formation (Elimination): In Route A, ensure KO  
Bu is not in large excess.[1] Maintain strictly anhydrous conditions.

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